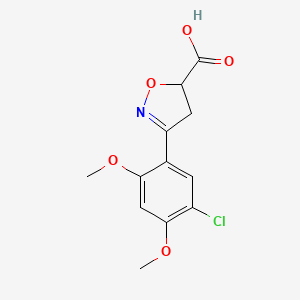

3-(5-Chloro-2,4-dimethoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(5-Chloro-2,4-dimethoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid is an organic compound that belongs to the class of isoxazole derivatives. This compound is characterized by the presence of a chloro-substituted dimethoxyphenyl group attached to a dihydroisoxazole ring, which is further connected to a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chloro-2,4-dimethoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid typically involves the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

Introduction of the Chloro and Methoxy Groups: The chloro and methoxy groups can be introduced via electrophilic aromatic substitution reactions.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

化学反応の分析

Types of Reactions

3-(5-Chloro-2,4-dimethoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

科学的研究の応用

Research indicates that this compound exhibits significant biological activity, particularly as an antagonist at N-methyl-D-aspartate (NMDA) receptors. This property suggests potential applications in:

- Neuroprotection : The compound may help protect neurons from damage associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that certain stereoisomers of similar compounds have demonstrated neuroprotective effects in cell culture models subjected to oxygen-glucose deprivation.

- Treatment of Neuropathic Pain : Given its interaction with NMDA receptors, it may also play a role in managing neuropathic pain conditions by modulating excitatory neurotransmission.

Research Applications

- Proteomics Research : The compound is included in various proteomic research catalogs, indicating its potential interactions with specific proteins or cellular processes. This area remains underexplored, necessitating further studies to elucidate its mechanism of action .

- Binding Affinity Studies : Investigations into the binding affinity of this compound with NMDA receptors and other biological targets are crucial for understanding its pharmacological effects. Such studies can provide insights into its therapeutic potential and pharmacokinetic properties.

Case Study 1: Neuroprotective Effects

A study investigating the neuroprotective effects of various isoxazole derivatives found that certain compounds similar to 3-(5-Chloro-2,4-dimethoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid exhibited protective properties against oxidative stress in neuronal cells. The mechanisms involved were linked to modulation of NMDA receptor activity and reduction of excitotoxicity.

Case Study 2: Binding Affinity Analysis

Another research effort focused on determining the binding affinity of this compound at NMDA receptors using radiolabeled ligands. Results indicated a promising interaction profile that warrants further exploration for potential therapeutic applications in treating conditions like depression and anxiety disorders where NMDA receptor modulation plays a critical role .

作用機序

The mechanism of action of 3-(5-Chloro-2,4-dimethoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research.

類似化合物との比較

Similar Compounds

- 3-(5-Chloro-2,4-dimethoxyphenyl)-N-(2-phenylethyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

- 1-(5-Chloro-2,4-dimethoxyphenyl)-3-(5-cyanopyrazin-2-yl)urea

Uniqueness

Compared to similar compounds, 3-(5-Chloro-2,4-dimethoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid is unique due to its specific structural features, such as the combination of the chloro and dimethoxy groups on the phenyl ring and the presence of the isoxazole ring. These structural elements contribute to its distinct chemical reactivity and potential biological activities.

生物活性

3-(5-Chloro-2,4-dimethoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid is an organic compound classified under isoxazole derivatives. Its unique structure, characterized by a chloro-substituted dimethoxyphenyl group attached to a dihydroisoxazole ring and a carboxylic acid group, makes it a subject of interest for various biological studies. This article delves into its biological activity, synthesis, and potential applications.

Chemical Structure and Properties

- Molecular Formula : C12H12ClNO4

- Molecular Weight : 253.68 g/mol

- CAS Number : 717830-27-8

The compound's structure allows for interactions with biological targets, potentially leading to various pharmacological effects.

Anti-inflammatory Effects

Isoxazole compounds are also noted for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Studies suggest that compounds with structural similarities to this compound may exhibit similar effects .

Case Studies and Research Findings

- Antitumor Activity : Some isoxazole derivatives have been tested for their ability to inhibit tumor growth. A study indicated that certain modifications in the isoxazole structure enhanced cytotoxicity against cancer cell lines. While specific data on this compound is sparse, the potential for antitumor activity warrants further investigation .

- Mechanism of Action : The proposed mechanism involves interaction with specific receptors or enzymes that regulate inflammatory responses or cell proliferation. For example, inhibition of dihydroorotate dehydrogenase (DHODH) has been linked to the activity of related compounds in cancer therapy .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves:

- Formation of the Isoxazole Ring : Achieved through 1,3-dipolar cycloaddition reactions.

- Substitution Reactions : Electrophilic aromatic substitution introduces chloro and methoxy groups.

- Carboxylation : The carboxylic acid group is introduced via reactions like the Kolbe-Schmitt reaction.

These synthetic routes highlight the compound's versatility in chemical modifications that could enhance its biological activity.

Summary Table of Biological Activities

特性

IUPAC Name |

3-(5-chloro-2,4-dimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO5/c1-17-9-5-10(18-2)7(13)3-6(9)8-4-11(12(15)16)19-14-8/h3,5,11H,4H2,1-2H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDRVXUULWFWTEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C2=NOC(C2)C(=O)O)Cl)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。